N,N'-bis(2-methyltetrazol-5-yl)oxamide
Description
N,N'-bis(2-methyltetrazol-5-yl)oxamide is a symmetric oxamide derivative functionalized with 2-methyltetrazole rings at both nitrogen atoms. Its structure features a central oxamide core (CONH)₂ bridged to two tetrazole moieties, which are nitrogen-rich heterocycles known for their energetic properties.
Properties
IUPAC Name |
N,N'-bis(2-methyltetrazol-5-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N10O2/c1-15-11-5(9-13-15)7-3(17)4(18)8-6-10-14-16(2)12-6/h1-2H3,(H,7,11,17)(H,8,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJJSKPFHKHVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NC(=O)C(=O)NC2=NN(N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methyltetrazol-5-yl)oxamide typically involves the cycloaddition of nitriles and azides to form the tetrazole rings, followed by their attachment to the oxamide backbone. One common method involves the use of sodium azide and a nitrile precursor in the presence of a catalyst such as zinc chloride . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the successful formation of the tetrazole rings.
Industrial Production Methods
Industrial production of N,N’-bis(2-methyltetrazol-5-yl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methyltetrazol-5-yl)oxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole rings are resistant to oxidation, even with strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The tetrazole rings can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the tetrazole rings .
Scientific Research Applications
N,N’-bis(2-methyltetrazol-5-yl)oxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-bis(2-methyltetrazol-5-yl)oxamide involves its interaction with molecular targets through the tetrazole rings. These rings can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s stability and resistance to oxidation make it a valuable component in high-energy materials, where it can contribute to the controlled release of energy .
Comparison with Similar Compounds
N,N′-bis(2-hydroxyethyl)oxamide and Derivatives
highlights challenges in synthesizing oxamide derivatives with hydroxyethyl substituents. For example, attempts to oxidize N,N′-bis(2-hydroxyethyl)oxamide into 2,2′-bioxazoline using agents like NiO₂, MnO₂, or DDQ led to decomposition, whereas bromination of α,β-unsaturated ester intermediates produced mixed outcomes, including elimination reactions . In contrast, N,N'-bis(2-methyltetrazol-5-yl)oxamide’s tetrazole groups may confer greater stability during synthesis due to their electron-withdrawing nature and resistance to oxidative degradation.
Oxamide (Unsubstituted)
Unsubstituted oxamide (CONH₂)₂, studied in as a slow-release nitrogen fertilizer, exhibits 38.3–62.7% reduction in ammonia volatilization compared to urea, with nitrogen use efficiency (NUE) of 40–50% . The tetrazole derivative, however, contains significantly higher nitrogen content (~60–70% vs. oxamide’s ~31%), redirecting its utility toward energetic materials rather than agriculture.
Functional and Application-Based Comparisons
Energetic Materials
- RDX/HMX : Conventional explosives with high detonation velocities (~8,750 m/s for RDX) but sensitivity to impact.
- Tetrazole Derivatives: Compounds like 5-aminotetrazole offer higher nitrogen content and lower sensitivity, aligning with trends observed in methyltetrazole-oxamide hybrids.
Data Tables
Table 1: Comparative Properties of Oxamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
